3-(4-chlorophenyl)-1-(2-propynyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-chlorophenyl)-1-(2-propynyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione: thieno[2,3-d]pyrimidin-4(3H)-one , is a heterocyclic compound with potential biological activities. It has been investigated for its antimycobacterial properties and other applications.
Preparation Methods
Synthetic Routes:: The synthesis of thieno[2,3-d]pyrimidin-4(3H)-one involves several steps. One approach is the reaction of 3-aminothiophene-2-carboxylic acid methyl ester with urea, followed by cyclization and nucleophilic substitution. The specific synthetic route may vary, but this general strategy provides a starting point .
Industrial Production Methods:: While industrial-scale production methods are not widely reported, research efforts have focused on developing efficient synthetic routes for this compound.
Chemical Reactions Analysis
Thieno[2,3-d]pyrimidin-4(3H)-one can participate in various chemical reactions:
Oxidation: It may undergo oxidation reactions.
Reduction: Reduction processes can modify its structure.
Substitution: Nucleophilic substitution reactions can occur at different positions.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired modifications.
Major Products: The products formed from these reactions include derivatives of thieno[2,3-d]pyrimidin-4(3H)-one.
Scientific Research Applications
Chemistry::
- Thieno[2,3-d]pyrimidin-4(3H)-one derivatives serve as building blocks for designing novel compounds with diverse properties.
- Research has explored its antimycobacterial activity against Mycobacterium tuberculosis and Mycobacterium bovis BCG .
- Further studies may reveal additional biological effects and potential therapeutic applications.
Mechanism of Action
The precise mechanism by which thieno[2,3-d]pyrimidin-4(3H)-one exerts its effects remains an active area of investigation. It likely involves interactions with specific molecular targets and signaling pathways.
Comparison with Similar Compounds
Thieno[2,3-d]pyrimidin-4(3H)-one can be compared to related compounds, emphasizing its unique features. Similar compounds include other heterocyclic derivatives with potential biological activities.
Properties
Molecular Formula |
C15H9ClN2O2S |
---|---|
Molecular Weight |
316.8 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-1-prop-2-ynylthieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C15H9ClN2O2S/c1-2-8-17-12-7-9-21-13(12)14(19)18(15(17)20)11-5-3-10(16)4-6-11/h1,3-7,9H,8H2 |
InChI Key |
FBTVSXCTCXGQIK-UHFFFAOYSA-N |
Canonical SMILES |
C#CCN1C2=C(C(=O)N(C1=O)C3=CC=C(C=C3)Cl)SC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.